7-Benzyloxyquinoline
CAS No.: 131802-60-3
Cat. No.: VC21201333
Molecular Formula: C16H13NO
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 131802-60-3 |
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Molecular Formula | C16H13NO |
Molecular Weight | 235.28 g/mol |
IUPAC Name | 7-phenylmethoxyquinoline |
Standard InChI | InChI=1S/C16H13NO/c1-2-5-13(6-3-1)12-18-15-9-8-14-7-4-10-17-16(14)11-15/h1-11H,12H2 |
Standard InChI Key | SIDLHXXVIBTSJZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=CC=N3)C=C2 |
Canonical SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=CC=N3)C=C2 |
Introduction
Chemical Properties and Structure
7-Benzyloxyquinoline (CAS No. 131802-60-3) is a quinoline derivative with a benzyloxy group attached at the 7-position. Its molecular formula is C₁₆H₁₃NO with a molecular weight of 235.28 g/mol[6,12,14,4] . This compound exhibits specific physicochemical properties that make it valuable for various research applications.
Table 1: Physicochemical Properties of 7-Benzyloxyquinoline
The structure of 7-Benzyloxyquinoline consists of a quinoline core with a benzyloxy substituent at the 7-position. This arrangement provides the molecule with specific spectroscopic properties that allow it to function as a fluorescent probe in enzymatic studies .
Biological Activity and Research Applications
7-Benzyloxyquinoline has emerged as a significant compound in biochemical research, particularly in studies involving cytochrome P450 enzymes. Its primary applications revolve around its use as a fluorescent substrate probe for monitoring enzyme activity.
Role as a Fluorescent Substrate Probe
The compound has been extensively evaluated as a novel fluorescent substrate for monitoring rat hepatic cytochrome P450 (CYP) enzyme specificity in a 96-well plate format . Research has demonstrated that 7-Benzyloxyquinoline (7BQ) can be metabolized to 7-hydroxyquinoline, a process that can be induced by treatment with specific compounds such as pregnenolone-16alpha-carbonitrile (PCN) and dexamethasone (DEX) .
These properties make 7BQ particularly valuable in high-throughput screening (HTS) assays for assessing enzyme activity and inhibition, providing researchers with an efficient tool for drug metabolism studies .
Cytochrome P450 Enzyme Studies
One of the most significant applications of 7-Benzyloxyquinoline lies in cytochrome P450 enzyme studies. Research has established that:
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7BQ is a substrate for cDNA-expressed CYP3A2 and, to a lesser extent, for CYP3A1 .
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It serves as an excellent probe for the induction of CYP3A .
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It has been utilized in studies focusing on the inhibition of human CYP3A4, a critical enzyme involved in drug metabolism .
In a notable study, 7BQ was found to be a suitable probe for P450eryF A245T, providing valuable insights into the enzyme's active site and substrate specificity . The research demonstrated that the steady-state kinetics of 7BQ oxidation by A245T are sigmoidal, with specific kinetic parameters (Vmax = 0.71 nmol/min/nmol, n = 2.18, and S50 = 132 μM) .
Table 2: Research Findings on 7-Benzyloxyquinoline as an Enzyme Probe
Comparative Studies with Other Substrates
Research has also compared 7-Benzyloxyquinoline with other substrates to understand its specificity and utility. A significant study examined the interactions between testosterone, 7-benzyloxyquinoline, and 7-benzyloxy-4-trifluoromethyl-coumarin, all marker substrates for cytochrome P450 3A4 .
The findings revealed that these substrates bind to different domains within the active site of cytochrome P450 3A4, highlighting the importance of probe compound selection in inhibition screens . This research underscores the unique binding characteristics of 7BQ and its value in understanding the complex mechanisms of drug interactions.
Proper handling protocols should be followed when working with this compound, including using appropriate personal protective equipment and ensuring adequate ventilation in the laboratory.
Related Compounds and Derivatives
Several related compounds and derivatives of 7-Benzyloxyquinoline have been studied for various applications. These compounds often retain the core structure while incorporating additional functional groups to enhance specific properties.
7-Benzyloxy-4-chloroquinoline
7-Benzyloxy-4-chloroquinoline (CAS: 178984-56-0) is a significant derivative with a molecular formula of C₁₆H₁₂ClNO and a molecular weight of 269.73 g/mol . This compound has been investigated for its potential applications in pharmaceutical research.
7-Benzyloxy-4-chloro-6-methoxy-quinoline
Another important derivative is 7-Benzyloxy-4-chloro-6-methoxy-quinoline (CAS: 286371-49-1), which has a molecular formula of C₁₇H₁₄ClNO₂ and a molecular weight of 299.75 g/mol . This compound incorporates additional functional groups that modify its physicochemical and biological properties.
Table 4: Related Compounds and Their Properties
Research Applications in Anticancer Studies
Recent research has explored the potential applications of benzyloxy-substituted quinolines in developing anticancer compounds. In a study focusing on potent quinoline-containing Combretastatin A-4 analogues, compounds with benzyloxy substituents at different positions on the quinoline ring were examined for their antiproliferative activity .
The research found that compounds with 6-benzyloxy (20i) and 7-benzyloxy (20j) substituents exhibited potent antiproliferative activity similar to Combretastatin A-4 (CA-4) . This highlights the potential value of 7-benzyloxyquinoline and its derivatives in developing new anticancer agents.
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